molecular formula C11H19NO B1456494 3-Cyclohexylpiperidin-2-one CAS No. 50549-23-0

3-Cyclohexylpiperidin-2-one

Cat. No.: B1456494
CAS No.: 50549-23-0
M. Wt: 181.27 g/mol
InChI Key: VPAPIRKENYRKCN-UHFFFAOYSA-N
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Description

3-Cyclohexylpiperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atomsThis compound is of significant interest in various fields, including medicinal chemistry, organic synthesis, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexylpiperidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexylamine with a suitable carbonyl compound, followed by cyclization, can yield this compound. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted piperidine derivatives .

Scientific Research Applications

3-Cyclohexylpiperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The cyclohexyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexylpiperidin-2-one is unique due to the presence of both the piperidine ring and the cyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications. The cyclohexyl group enhances the compound’s stability and lipophilicity, while the piperidine ring provides a versatile scaffold for further functionalization .

Properties

IUPAC Name

3-cyclohexylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c13-11-10(7-4-8-12-11)9-5-2-1-3-6-9/h9-10H,1-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAPIRKENYRKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90789897
Record name 3-Cyclohexylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90789897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50549-23-0
Record name 3-Cyclohexylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90789897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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